N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxooxazolidin-3-yl)acetamide
Description
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxooxazolidin-3-yl)acetamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 5-methylisoxazole moiety at the 3-position. The methylene bridge links the oxadiazole ring to an acetamide group, which is further modified by a 2-oxooxazolidin-3-yl substituent.
Properties
IUPAC Name |
N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O5/c1-7-4-8(15-21-7)11-14-10(22-16-11)5-13-9(18)6-17-2-3-20-12(17)19/h4H,2-3,5-6H2,1H3,(H,13,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQWGTNACAKMEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)CN3CCOC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxooxazolidin-3-yl)acetamide is a complex organic compound notable for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.
Compound Overview
Chemical Structure and Properties:
The compound features a unique combination of functional groups, including an isoxazole ring and an oxadiazole ring, which are known for their diverse biological activities. Its molecular formula is , with a molecular weight of approximately 298.302 g/mol. The presence of the amide group is believed to enhance solubility and bioavailability, which are crucial for pharmacokinetic properties.
Research indicates that this compound may interact with specific enzymes or receptors involved in critical biochemical pathways. The structural features suggest potential interactions with molecular targets that could lead to anti-inflammatory and anticancer effects, similar to other compounds in the isoxazole family.
In Vitro Studies
Preliminary studies have demonstrated that this compound exhibits promising biological activities in various assays:
- Anticancer Activity:
-
Anti-inflammatory Effects:
- The compound may modulate inflammatory pathways, although detailed mechanisms require further elucidation through targeted studies.
Case Studies
A review of literature reveals several case studies focusing on the biological activity of structurally related compounds:
Pharmacological Applications
Due to its unique structure and potential biological activities, this compound could find applications in:
- Medicinal Chemistry: As a lead compound for developing new drugs targeting cancer and inflammatory diseases.
- Biochemical Research: To elucidate pathways involved in cell signaling and metabolism.
Future Directions
Ongoing research aims to clarify the precise interactions and therapeutic potential of this compound. Future studies should focus on:
- Detailed Mechanistic Studies: To identify specific molecular targets and elucidate pathways affected by this compound.
- In Vivo Studies: To evaluate efficacy and safety profiles in animal models before clinical trials.
Comparison with Similar Compounds
Key Observations :
Physicochemical Data :
Key Observations :
- The absence of data for the target compound highlights a research gap. However, analogs exhibit high purity (>95%) and distinct isomer ratios (e.g., 4:1 in 11as), likely due to restricted rotation around the N–C(O) bond in the acetamide group .
- Melting points correlate with substituent polarity; for example, 11v (hydroxyphenoxy) has a higher melting point (155.5–158.5°C) than 11as (chlorophenyl, 118.1–119.9°C) .
Q & A
Q. Optimization Strategies :
- Monitor reaction progress via TLC or HPLC to minimize side products .
- Adjust solvent polarity (e.g., DMF for polar intermediates) and temperature (e.g., 60–80°C for cyclization steps) to enhance yield .
- Purify intermediates via column chromatography or recrystallization to ensure high purity (>95%) before subsequent steps .
Which analytical techniques are most effective for characterizing this compound's purity and structural integrity?
Basic Research Focus
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm functional groups and connectivity (e.g., oxadiazole methyl protons at δ 4.2–4.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98% for pharmacological studies) using reverse-phase columns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
Q. Advanced Applications :
- X-ray Crystallography : Resolve crystal structure for absolute configuration determination, leveraging SHELXL for refinement .
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability for storage and handling protocols .
How can researchers design experiments to evaluate the compound's biological activity against specific targets?
Q. Basic Research Focus
- In Vitro Assays : Screen for antimicrobial activity using broth microdilution (MIC values) or enzyme inhibition assays (e.g., COX-2 for anti-inflammatory potential) .
- Dose-Response Studies : Test concentrations from 1 nM to 100 µM to establish IC₅₀ values .
Q. Advanced Methodologies :
- Molecular Docking : Use AutoDock Vina to predict binding affinity to targets like bacterial gyrase or kinase enzymes .
- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., methyl on isoxazole) to correlate structural changes with activity trends .
What strategies are recommended for resolving contradictions in reported biological activity data across different studies?
Q. Advanced Research Focus
- Standardized Protocols : Replicate assays under identical conditions (pH, temperature, cell lines) to isolate variables .
- Impurity Analysis : Use HPLC-MS to rule out batch-specific contaminants affecting activity .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .
Case Example : If one study reports potent antibacterial activity while another shows inactivity:
- Verify bacterial strain specificity (e.g., Gram-positive vs. Gram-negative) .
- Test solubility in assay media (e.g., DMSO vs. aqueous buffers) to exclude false negatives .
How does the compound's molecular structure influence its reactivity and interaction with biological targets?
Q. Advanced Research Focus
- Electron-Withdrawing Groups : The oxadiazole and oxazolidinone rings enhance electrophilicity, favoring nucleophilic attack at the methyl bridge .
- Hydrogen Bonding : The acetamide carbonyl and oxazolidinone oxygen act as H-bond acceptors, critical for target binding (e.g., enzyme active sites) .
- Steric Effects : The 5-methylisoxazolyl group may hinder interactions with bulky residues, explaining selectivity differences in SAR studies .
Q. Experimental Validation :
- Synthesize analogs with modified substituents (e.g., replacing methyl with cyclopropyl) and compare activity .
- Use 2D-NMR (NOESY) to map intermolecular interactions in solution .
What methodologies are recommended for optimizing the compound's solubility and bioavailability in preclinical studies?
Q. Advanced Research Focus
- Salt Formation : Pair with counterions (e.g., HCl) to improve aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance membrane permeability .
- Nanoparticle Encapsulation : Use PLGA nanoparticles for sustained release in in vivo models .
Q. Analytical Support :
- Measure logP values (e.g., shake-flask method) to guide formulation strategies .
- Perform pharmacokinetic studies (Cₘₐₓ, t₁/₂) in rodent models to assess bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
